molecular formula C30H28Cl2FN5O3 B2630385 Epertinib (hydrochloride)

Epertinib (hydrochloride)

Cat. No.: B2630385
M. Wt: 596.5 g/mol
InChI Key: NVWJPQQXBPWOOA-PLXRJBJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epertinib (S-22611) hydrochloride is a potent, orally active, reversible, and selective tyrosine kinase inhibitor of EGFR, HER4, and HER2 . It has shown potent antitumor activity .


Synthesis Analysis

Epertinib has been studied in experimental brain metastasis models developed by intraventricular injection of HER2-positive breast cancer or T790M-EGFR-positive lung cancer cells . After a single oral administration, epertinib concentrations in brain metastatic regions were analyzed by quantitative imaging mass spectrometry .


Molecular Structure Analysis

The chemical structure of Epertinib can be found in various scientific resources .


Chemical Reactions Analysis

Blood samples were assayed for PK profiles of the concomitant anticancer drugs on 2 occasions, before and after introduction of epertinib . Dosing with epertinib commenced orally once per day on day 3, after the last blood sample of the first CDA PK profile .


Physical And Chemical Properties Analysis

Epertinib (hydrochloride) has a molecular weight of 596.5 g/mol . Its molecular formula is C30H28Cl2FN5O3 . The exact mass is 595.1553233 g/mol .

Scientific Research Applications

Antitumor Activity in Breast Cancer

Epertinib hydrochloride has demonstrated significant efficacy in the treatment of HER2-positive metastatic breast cancer (MBC). A study by Macpherson et al. (2019) explored the antitumor activity of epertinib in combination with trastuzumab and chemotherapy in patients with HER2-positive MBC. The study found that epertinib combined with trastuzumab showed a 67% objective response rate in heavily pre-treated HER2-positive MBC patients, indicating its potential as a therapeutic agent in this context (Macpherson et al., 2019).

Brain Metastasis in Breast Cancer

Another significant application of epertinib is in treating brain metastases in HER2-positive breast cancer. A study by Tanaka et al. (2018) found that epertinib's concentration in brain metastasis was significantly higher compared to lapatinib, another tyrosine kinase inhibitor. This suggests that epertinib could be a promising therapeutic agent for HER2-positive breast cancer with brain metastases (Tanaka et al., 2018).

Effectiveness in Solid Tumors

Epertinib has also shown promise in treating other solid tumors expressing EGFR or HER2. A study by Arkenau et al. (2018) assessed the safety, tolerability, and antitumor activity of epertinib in patients with various solid tumors. The study concluded that epertinib demonstrated encouraging antitumor activity, especially in heavily pretreated HER2-positive breast and upper gastrointestinal cancer patients, including those with brain metastases (Arkenau et al., 2018).

Safety and Hazards

The safety and hazards of Epertinib (hydrochloride) should be referenced from the appropriate resources .

Future Directions

Epertinib has shown promising responses in the treatment of HER2-positive breast cancer . There is increasing interest in utilizing these drugs in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement . Epertinib would be promising as a therapeutic agent for HER2-positive breast cancer with brain metastasis .

Biochemical Analysis

Biochemical Properties

Epertinib (hydrochloride) interacts with EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . The IC50 values for EGFR, HER4, and HER2 are 1.48 nM, 2.49 nM, and 7.15 nM, respectively . This inhibition disrupts the signaling pathways these proteins are involved in, affecting various biochemical reactions within the cell .

Cellular Effects

Epertinib (hydrochloride) has been shown to inhibit the proliferation of various cancer cell lines expressing EGFR and/or HER2 . It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the phosphorylation of EGFR and HER2 in NCI-N87 cells .

Molecular Mechanism

Epertinib (hydrochloride) exerts its effects at the molecular level by binding to EGFR, HER4, and HER2, inhibiting their tyrosine kinase activity . This inhibition disrupts the downstream signaling pathways these proteins are involved in, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Epertinib (hydrochloride) over time in laboratory settings have been observed in various studies . It has been shown to have a long-lasting inhibitory effect on EGFR, HER4, and HER2 .

Dosage Effects in Animal Models

In animal models, the effects of Epertinib (hydrochloride) vary with different dosages . It has shown antitumor activity in mouse xenograft models

Transport and Distribution

It has been shown to have a higher concentration in brain metastasis compared to lapatinib in a HER2-positive breast cancer model .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWJPQQXBPWOOA-PLXRJBJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.